Waglerin-1 is classified as a neurotoxin and is synthesized synthetically for research and therapeutic applications. Its primary source is the venom of the Temple Viper, which has been studied for its unique biochemical properties. Waglerin-1 is often compared to other neurotoxins such as alpha-bungarotoxin due to its similar mechanism of action .
The synthesis of Waglerin-1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. After the synthesis, cleavage reagents are used to remove protective groups, yielding the final product in a solution suitable for purification.
The synthetic process typically follows these steps:
Waglerin-1 has a specific sequence: Gly-Gly-Lys-Pro-Asp-Leu-Arg-Pro-Cys-His-Pro-Pro-Cys-His-Tyr-Ile-Pro-Arg-Pro-Lys-Pro-Arg-OH. The molecular formula is C112H175N37O26S2, with a molecular weight of approximately 2520 Daltons. The structure features disulfide bonds between cysteine residues, which are crucial for maintaining its stability and biological activity .
The three-dimensional structure of Waglerin-1 has been elucidated using nuclear magnetic resonance (NMR) spectroscopy, revealing its conformation in solution and providing insights into how it interacts with nAChR .
Waglerin-1 acts primarily as an antagonist at the muscle nicotinic acetylcholine receptor. Its mechanism involves competitive inhibition, where it binds to the receptor without activating it, thereby blocking acetylcholine from eliciting muscle contraction. This action can lead to paralysis in susceptible organisms when administered in sufficient quantities.
Research indicates that Waglerin-1 has an IC50 value indicating its potency in blocking nAChR activity; it binds with an affinity that is significantly greater than many other known antagonists .
The mechanism of action for Waglerin-1 involves its binding to the muscle nicotinic acetylcholine receptor at the neuromuscular junction. By occupying the receptor sites, it prevents acetylcholine from binding, effectively inhibiting synaptic transmission and leading to muscle paralysis. This action is particularly pronounced in mature end-plates where the epsilon form of nAChR is prevalent.
Studies have shown that Waglerin-1 can block muscle contractions by up to 80%, demonstrating its efficacy as a neuromuscular blocker .
Waglerin-1 appears as a white lyophilized solid and is soluble in water or saline buffers. Its stability and solubility characteristics make it suitable for various experimental applications.
Key physical properties include:
Chemical properties include its classification as a peptide toxin with specific interactions with nAChR, making it valuable for studying receptor pharmacology.
Waglerin-1 has several applications in scientific research:
Waglerin-1 is the principal neurotoxic peptide in the venom of the Temple Pit Viper (Tropidolaemus wagleri, formerly Trimeresurus wagleri). Proteomic analyses reveal that Waglerin isoforms constitute ~38.2% of the total venom proteins in this species, dominating its toxicological profile [8]. This peptide abundance is highly conserved across geographically distinct populations (Peninsular Malaysia, Sumatra, Penang Island), with minimal intraspecific variation between sexes despite extreme sexual dimorphism in adult snakes [8]. Reverse-phase HPLC venom profiles demonstrate near-identical elution patterns for low-molecular-weight fractions (<5 kDa) across all populations, with Waglerin-1 consistently eluting as a major peak between 38–42 minutes [8].
Table 1: Compositional Analysis of T. wagleri Venom
Toxin Family | Relative Abundance (%) | Molecular Weight Range |
---|---|---|
Waglerins | 38.2 | 3–5 kDa |
Phospholipase A₂ | 7.3 | 13–15 kDa |
Serine Proteases | 5.5 | 25–30 kDa |
Snake Venom Metalloproteinases | 1.7 | 50–60 kDa |
L-amino acid oxidases | 1.7 | 55–65 kDa |
Unlike most viperid venoms rich in hemorrhagic/metalloproteinase toxins, T. wagleri venom is characterized by its atypical neurotoxin dominance, a trait shared only with the basal viper Azemiops feae [1] [9]. This minimal compositional divergence across T. wagleri populations contrasts sharply with the venom of its sister species Tropidolaemus subannulatus, which exhibits distinct HPLC profiles and toxin expression patterns [8].
De novo transcriptome sequencing of T. wagleri venom glands identifies the Bradykinin-Potentiating Peptide/Angiotensin-Converting Enzyme Inhibitor-C-type Natriuretic Peptide (BPP/ACEI-CNP) gene as the molecular template for Waglerin-1 biosynthesis [3] [5]. This precursor gene (TwBNP01) spans 209 amino acid residues and harbors the Waglerin-1 coding region (24 residues) within its propeptide domain. Transcript quantification demonstrates that BPP/ACEI-CNP transcripts dominate the toxin repertoire, accounting for 76.19% of all toxin-related transcripts [5].
Table 2: Venom Gland Transcriptome Profile of T. wagleri
Toxin Gene Family | Transcript Abundance (% of Total Toxins) |
---|---|
BPP/ACEI-CNP | 76.19 |
P-III Snake Venom Metalloproteinases | 13.91 |
C-type Lectins | 3.85 |
Kunitz-type Inhibitors | 2.07 |
CRISP Proteins | 1.89 |
Notably, the TwBNP01 transcript shows extensive sequence divergence from orthologous genes in other viperids. While BPP/ACEI-CNP genes in most viperids encode proline-rich bradykinin-potentiating peptides (BPPs), the T. wagleri isoform has undergone neofunctionalization to produce the neurotoxic Waglerin-1 peptide instead [1] [5]. This transcriptional specialization results in exceptionally high per-transcript expression levels (7,840.78 FPKM) compared to non-toxin venom gland transcripts (93.33 FPKM) [5].
Waglerin-1 represents a striking case of de novo molecular evolution within the Viperidae. Phylogenetic analyses confirm its origin via structural repurposing of the BPP/ACEI-CNP propeptide region in Tropidolaemus snakes, a hotspot for toxin innovation [1] [9]. Unlike most snake toxins derived from recruitment events of existing body proteins, Waglerin-1 lacks detectable homology to any known vertebrate proteins outside viperid venoms, suggesting a uniquely reptilian evolutionary origin [6] [9]. Key innovations in its structural evolution include:
This evolutionary trajectory aligns with specialized predation ecology. T. wagleri's arboreal ambush strategy favors rapid immobilization of avian/mammalian prey, selecting for neurotoxic efficacy over hemotoxic disruption [1] [8]. The high likelihood of prey escape in arboreal niches likely drove the fixation of Waglerin-1 as the dominant venom phenotype, replacing the vasoactive BPPs retained in ground-dwelling viperids [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: